2,5-Dimethylterephthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIRGBDYMYVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348688 | |
| Record name | 2,5-dimethylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39095-25-5 | |
| Record name | 2,5-dimethylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dicyano-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,5 Dimethylterephthalonitrile and Its Derivatives
Established Synthetic Pathways to 2,5-Dimethylterephthalonitrile
The synthesis of this compound is primarily achieved through nitrilization reactions of appropriate precursors. These methods are designed to efficiently introduce the nitrile functional groups onto the aromatic ring.
Nitrilization Reactions from Precursors
The principal industrial method for producing aromatic nitriles, including the parent compound terephthalonitrile (B52192), is the ammoxidation of xylenes. researchgate.netgoogle.com This process involves the catalytic reaction of a xylene isomer with ammonia (B1221849) and oxygen, typically in a fixed-bed reactor at elevated temperatures. researchgate.netgoogle.comgoogle.com
For the synthesis of terephthalonitrile, p-xylene (B151628) is used as the starting material. researchgate.net The reaction is highly efficient, with specific catalysts enabling high conversion rates and selectivity. One such catalyst system, designated P-87, when used under optimal conditions of 380°C, an ammonia ratio of 10, an air ratio of 30, and a space velocity of 1190 h⁻¹, resulted in a p-xylene conversion of 98.8% and a molar yield of terephthalonitrile of 91.3%. researchgate.net The purity of the resulting terephthalonitrile is reported to be higher than 99%. researchgate.net The steric hindrance in p-xylene is less than that in its ortho and meta isomers, which facilitates the ammoxidation process. researchgate.net
Alternative catalysts, such as alkali metal vanadium bronzes supported on α-alumina, have also been patented for the ammoxidation of m- and p-xylene. google.comgoogle.com These processes are typically carried out at temperatures between 375°C and 500°C. google.com For the production of terephthalonitrile from p-xylene, the reaction temperature is narrowed to a range of 400°C to 450°C. google.comgoogle.com
Alternative Synthetic Routes
Alternative and more sustainable routes focus on the production of the precursor, p-xylene, from renewable resources. Bio-based 2,5-dimethylfuran (B142691) (DMF) can be converted into p-xylene through a Diels-Alder reaction with ethylene. rsc.orgrsc.org This reaction is effectively catalyzed by bifunctional zeolites, such as Ga,Al-BEA zeolites. rsc.org These catalysts possess both Brønsted and Lewis acid sites, which are crucial for the tandem Diels-Alder/dehydration reactions. rsc.org The use of an Al-modified H-Beta zeolite has demonstrated a p-xylene yield of 97% with a near-complete conversion of DMF. rsc.org This biomass-to-aromatic pathway represents a significant green alternative for producing the key feedstock for this compound synthesis. rsc.orgrsc.org
Functionalization Strategies for this compound Derivatives
Once synthesized, this compound can be further modified to create a variety of derivatives. Halogenation, particularly at the benzylic positions, is a key functionalization strategy.
Halogenation Reactions
Benzylic bromination of this compound is a method used to introduce bromine atoms onto the methyl groups attached to the aromatic ring. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide, and is often facilitated by heat or light. thieme-connect.com This specific method is known as the Wohl-Ziegler reaction. thieme-connect.commasterorganicchemistry.com The reactivity of the benzylic position is attributed to the relative weakness of the benzylic C-H bonds and the resonance stabilization of the resulting benzylic radical. libretexts.orgchadsprep.com
Systematic investigations have identified the molecular structures of the α-brominated derivatives of this compound (DMT). scientific.net The products formed include:
2-bromomethyl-5-methylterephthalonitrile (1)
2,5-bis(bromomethyl)terephthalonitrile (B47686) (2)
2-(1,1-dibromo)methyl-5-methylterephthalonitrile (3)
2-bromomethyl-5-(1,1-dibromo)methylterephthalonitrile (4) scientific.net
The reaction proceeds sequentially, with over 90% of the initial DMT converting to the monobrominated compound within the first two hours. scientific.net Subsequently, this intermediate is converted into the multibrominated products. scientific.net
Detailed kinetic studies have been performed on the benzylic bromination of this compound and compared with the bromination of 1,4-dimethylbenzene (p-xylene). thieme-connect.comthieme-connect.com These studies reveal significant differences in reaction rates and the number of intermediates formed. thieme-connect.comthieme-connect.com The bromination of this compound is considerably slower than that of p-xylene. thieme-connect.comthieme-connect.com
The reaction mechanism is a free-radical chain reaction. chemistrysteps.comyoutube.com It is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from a benzylic position, forming a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with Br₂ (present in low concentrations from the reaction of NBS with HBr) to form the benzyl (B1604629) bromide product and another bromine radical, which propagates the chain. chadsprep.comyoutube.com
During the bromination of this compound, six distinct compounds were identified over a 10-hour reaction period: the starting material and five brominated derivatives. thieme-connect.com The progression of the reaction and the relative percentages of the key intermediates were monitored using ¹H NMR spectroscopy. thieme-connect.com
Reaction Progress of Benzylic Bromination of this compound
| Time (minutes) | This compound (%) | Monobrominated Product (CN_2) (%) | Dibrominated Products (CN_3 + CN_4) (%) |
|---|---|---|---|
| 15 | ~80 | ~20 | 0 |
| 30 | ~65 | ~35 | ~0 |
| 60 | ~40 | ~50 | ~10 |
| 120 | ~10 | ~60 | ~30 |
| 240 | ~0 | ~25 | ~65 |
| 420 | ~0 | ~5 | ~75 |
| 600 | ~0 | ~0 | ~60 |
Note: The data in the table is an approximation based on graphical representations from the cited literature. thieme-connect.com CN_2 represents the monobrominated species, while CN_3 and CN_4 represent isomeric dibrominated species.
The kinetic study showed that initially, the monobrominated product (CN_2) is formed, reaching a concentration of about 40% before significant formation of the dibrominated species (CN_3 and CN_4) begins. thieme-connect.com In contrast, the bromination of p-xylene is faster and proceeds with the observation of only two intermediate compounds. thieme-connect.comthieme-connect.com The difference in energy between the radical intermediates is greater for the derivatives of this compound, explaining the observed differences in reaction rates and product distribution. thieme-connect.com
Benzylic Bromination Studies
Arylation Reactions
A novel method for the direct β-arylation of saturated ketones and aldehydes has been developed utilizing a combination of photoredox and amine catalysis. nih.gov This process enables the direct coupling of cyclic and acyclic carbonyl compounds at the β-methylene position. nih.gov The reaction mechanism involves the transient generation of a 5π-electron β-enaminyl radical from the carbonyl compound, which then rapidly couples with a cyano-substituted aryl ring. nih.gov
This protocol has been shown to be effective with a range of cyanobenzene and cyanoheteroaromatic substrates. nih.gov Notably, sterically hindered arenes, such as this compound, readily participate in this coupling reaction, achieving a 78% yield when reacting with a specific activated species. nih.gov The mild reaction conditions are a key advantage of this methodology.
Table 2: β-Arylation of Carbonyls with Cyanoaromatics nih.gov
| Entry | Cyanoaromatic Substrate | Yield (%) |
| 27 | 1,4-dicyanobenzene | 75 |
| 28 | This compound | 78 |
| 29 | 4-cyanobenzotrifluoride | 65 |
| 30 | 3-cyanobenzonitrile | 62 |
| 31 | 2-cyanopyridine | 71 |
| 32 | 4-cyanopyridine | 53 |
| 33 | 3-cyano-5-fluorobenzonitrile | 68 |
| 34 | 5-cyanobenzofuran | 59 |
| 35 | 6-cyanoquinoline | 72 |
A direct decarboxylative arylation of α-amino acids has been accomplished through visible light-mediated photoredox catalysis. acs.orgnih.govnih.gov This method provides a rapid route to valuable benzylic amine structures from abundant α-amino acid precursors. acs.orgnih.govnih.gov The reaction demonstrates a broad substrate scope with respect to both the amino acid and the arene components. acs.orgnih.govnih.gov
The process is tolerant of a wide array of functional groups on the aryl ring, including esters, lactones, phosphonate (B1237965) esters, and sulfones. acs.orgnih.gov In this context, this compound has proven to be a viable, albeit sterically encumbered, coupling partner, affording the corresponding product in an 85% yield. acs.org The reaction is also applicable to the installation of heteroaromatic groups, with cyanopyridines serving as effective coupling partners to generate heterobenzylic amines. acs.orgnih.gov
Table 3: Decarboxylative Arylation with Various Cyanoaromatics acs.orgnih.gov
| Entry | Arene | Yield (%) |
| 1 | This compound | 85 |
| 2 | 1,3-Dicyanobenzene | 75 |
| 3 | Methyl 4-cyanobenzoate | 70 |
| 4 | 4-Cyanophenyl acetate | 65 |
| 5 | Diethyl (4-cyanophenyl)phosphonate | 52 |
| 6 | 4-Cyanophenyl pivalate | 68 |
| 7 | 2-Cyanopyridine | 83 |
| 8 | 4-Cyanopyridine | 73 |
A photocatalytic three-component 1,2-boroarylation of alkenes has been developed, which utilizes readily available alkenes, bis(pinacolato)diboron (B136004), and (hetero)aryl nitriles. rsc.orgrsc.org This method, which proceeds in the presence of a base and a photocatalyst, yields a diverse array of boryl-enriched 1,1-diarylalkane compounds. rsc.orgrsc.org The protocol is characterized by its mild reaction conditions, good functional group tolerance, and a one-pot procedure. rsc.orgrsc.org
The proposed mechanism involves the photoinduced generation of a boryl unit and an aryl nitrile radical anion, which then sequentially couple to the alkene. rsc.orgrsc.org This approach serves as a valuable alternative to traditional transition-metal-catalyzed coupling reactions. rsc.orgrsc.org While the specific use of this compound is not explicitly detailed in the provided search results, the general applicability to (hetero)aryl nitriles suggests its potential as a substrate in this transformation.
Hydration Reactions for Amide Synthesis
The conversion of nitriles to amides through hydration is a fundamental transformation in organic synthesis. For dinitriles such as this compound, selective and efficient hydration to the corresponding diamide (B1670390), 2,5-dimethylterephthalamide, is a significant reaction. Various catalytic systems have been developed to facilitate this transformation, often addressing challenges like over-hydrolysis to carboxylic acids or competing side reactions.
One notable method involves palladium-catalyzed transfer hydration. nii.ac.jp This approach utilizes a palladium(II) catalyst, such as Pd(CH₃CN)₄(BF₄)₂, with acetamide (B32628) serving as a water donor. nii.ac.jpthieme-connect.com The reaction proceeds smoothly for a range of dinitriles, affording diamides in moderate to high yields. thieme-connect.com A key aspect of this method is conducting the reaction under reduced pressure, which helps to remove the acetonitrile (B52724) byproduct, thereby shifting the reaction equilibrium towards the desired diamide product. nii.ac.jpthieme-connect.com This technique is particularly advantageous for dinitriles where traditional hydration methods might lead to competing cyclization or over-hydrolysis. nii.ac.jp
Other heterogeneous catalytic systems have also been shown to be effective for the hydration of nitriles to amides. Manganese dioxide (MnO₂) has been described as an active catalyst for nitrile hydration under batch conditions and has been successfully adapted to a continuous flow process, which allows for a more sustainable and efficient synthesis with minimal catalyst leaching. acs.org Similarly, unreduced cobalt oxide has been patented as an essentially insoluble, heterogeneous catalyst for converting nitriles to the corresponding amides in the presence of water. google.com Transition-metal-free approaches have also been developed, such as using the hydrated ionic liquid tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as a green catalyst for the selective hydration of a wide variety of aromatic, aliphatic, and heteroaromatic nitriles. rsc.org
Table 1: Catalytic Systems for the Hydration of Nitriles to Amides
| Catalyst System | Reagents/Conditions | Key Features | Citations |
|---|---|---|---|
| Palladium(II) | Acetamide (H₂O donor), Acetic Acid, Reduced Pressure | Effective for dinitriles; avoids significant monohydration or cyclization. thieme-connect.com | nii.ac.jp, thieme-connect.com |
| Manganese Dioxide (MnO₂) | Water, Flow Reactor | Heterogeneous catalysis, sustainable, applicable to a wide range of functional groups. acs.org | acs.org |
| Cobalt Oxide | Water | Insoluble, heterogeneous catalyst suitable for continuous flow reactions. google.com | google.com |
| Tetrabutylammonium Hydroxide (TBAH) | Water | Transition-metal-free, green catalyst, high chemoselectivity. rsc.org | rsc.org |
Other Functionalization Techniques
Beyond the hydration of its nitrile groups, this compound can undergo various other functionalization reactions, primarily involving its methyl groups or the aromatic ring itself.
A significant area of research has been the α-bromination of the methyl groups. scientific.net The reaction of this compound with a brominating agent like N-bromosuccinimide (NBS) leads to a series of α-brominated derivatives. scientific.net Systematic investigation has identified several products, revealing a specific reaction pathway and timeline. scientific.net The primary product, formed rapidly within the first two hours, is the monobrominated compound, 2-bromomethyl-5-methylterephthalonitrile. scientific.net As the reaction progresses, this initial product is further converted into multi-brominated compounds. scientific.net Experimental and theoretical studies have shown that the presence of the nitrile substituents causes the bromination reaction to proceed more slowly compared to the bromination of 1,4-dimethylbenzene. researchgate.net
Table 2: α-Brominated Derivatives of this compound
| Compound Name | Structure | Description | Citations |
|---|---|---|---|
| 2-bromomethyl-5-methylterephthalonitrile | BrH₂C−(C₆H₂)(CN)₂−CH₃ | Monobromination product. scientific.net | scientific.net |
| 2,5-bis(bromomethyl)terephthalonitrile | BrH₂C−(C₆H₂)(CN)₂−CH₂Br | Dibromination product. scientific.net | scientific.net |
| 2-(1,1-dibromo)methyl-5-methylterephthalonitrile | Br₂HC−(C₆H₂)(CN)₂−CH₃ | Tribromination product. scientific.net | scientific.net |
| 2-bromomethyl-5-(1,1-dibromo)methylterephthalonitrile | BrH₂C−(C₆H₂)(CN)₂−CHBr₂ | Tetrabromination product. scientific.net | scientific.net |
The aromatic ring of this compound can also be functionalized. In one example, it serves as an aromatic coupling partner in a reaction involving photoredox and organocatalysis. nih.govprinceton.edu This transformation achieves the direct β-arylation of saturated aldehydes and ketones. nih.gov Sterically hindered arenes, including this compound, readily participate in this coupling, reacting with a transiently generated 5π-electron β-enaminyl radical. nih.govprinceton.edu This specific reaction resulted in a 78% yield, demonstrating an effective method for creating a new carbon-carbon bond on the aromatic ring. nih.govprinceton.edu
Furthermore, this compound can act as a ligand in the formation of coordination complexes. It has been used in the synthesis of novel one-dimensional copper(I) coordination polymers. oup.com
Coordination Chemistry of 2,5 Dimethylterephthalonitrile
2,5-Dimethylterephthalonitrile as a Bridging Ligand in Metal Complexes
At the heart of its coordination chemistry, this compound (DMTPN) functions as a bridging ligand, linking metal centers to form extended polymeric structures. The nitrogen atoms of the two nitrile groups, positioned at opposite ends of the aromatic ring, act as donor sites, coordinating to metal ions. This linear and rigid nature of the DMTPN molecule predisposes it to the formation of one-, two-, and three-dimensional networks. The presence of methyl groups on the benzene (B151609) ring can also influence the packing of these frameworks through steric effects and weak interactions.
Synthesis and Structural Characterization of Metal Coordination Polymers
The synthesis of metal coordination polymers with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent system. The resulting structures are highly dependent on factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the solvent used, which can direct the assembly of the final framework.
Copper(I) Coordination Polymers
Copper(I) ions, with their d¹⁰ electronic configuration, exhibit a flexible coordination geometry, making them ideal for the construction of diverse and intricate coordination polymers with this compound.
While specific examples of one-dimensional copper(I) coordination polymers solely with this compound are not extensively detailed in the reviewed literature, the general principles of their formation are well-understood. In a typical 1D arrangement, the linear DMTPN ligands would bridge copper(I) centers in a head-to-tail fashion, creating infinite chains. The coordination geometry around the copper(I) ions would likely be completed by other ligands or counter-anions. The formation of such a 1D chain is often a fundamental step in the construction of higher-dimensional frameworks.
Similarly, the formation of two-dimensional frameworks involves the extension of the coordination network in a second direction. This can be achieved through the use of secondary bridging ligands or by specific coordination modes of the copper(I) ions that promote layered structures. While detailed structural characterizations of 2D copper(I)-DMTPN polymers are not prominently featured in the available literature, their hypothetical construction would involve the interconnection of the 1D chains to form sheets.
The construction of three-dimensional frameworks represents the highest level of structural complexity. These networks are formed when the one- or two-dimensional motifs are further interconnected, leading to a robust, extended structure. The rigidity and linear nature of the this compound ligand are particularly conducive to the formation of such 3D architectures.
A significant achievement in the coordination chemistry of this compound is the synthesis and characterization of three-fold interpenetrating diamondoid frameworks with copper(I). inorgchemres.org These remarkable structures are formed from the reaction of copper(I) salts, such as Cu(BF₄) or Cu(ClO₄), with DMTPN. inorgchemres.org
In these complexes, with the general formula [Cu(DMTPN)₂]X(DMTPN)(thf) (where X = BF₄ or ClO₄), the copper(I) centers are tetrahedrally coordinated by four nitrogen atoms from four different DMTPN ligands. inorgchemres.org This tetrahedral coordination propagates through space, forming a diamond-like network. A key feature of these structures is that they are three-fold interpenetrated, meaning that three independent diamondoid frameworks are interwoven with each other. inorgchemres.org
| Property | [Cu(DMTPN)₂]BF₄(DMTPN)(thf) | [Cu(DMTPN)₂]ClO₄(DMTPN)(thf) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 16.711(3) | 16.745(4) |
| b (Å) | 21.365(3) | 21.411(4) |
| c (Å) | 10.892(2) | 10.916(2) |
| β (deg) | 94.61(2) | 94.48(2) |
| Volume (ų) | 3876(1) | 3901(1) |
| Z | 4 | 4 |
Table 1. Crystallographic Data for Three-fold Interpenetrating Diamondoid Frameworks of Copper(I) with this compound. inorgchemres.org
Factors Influencing Coordination Polymer Dimensionality and Topology
The final dimensionality and topology of a coordination polymer are not accidental but are the result of a delicate interplay of several factors. The use of this compound as a building block in the construction of these supramolecular structures provides a clear illustration of these guiding principles. Key determinants include the coordination geometry of the metal ion, the nature of the solvent, and the presence of competing anions.
The Role of the Metal Ion: The inherent coordination preferences of the metal ion are a primary driver in dictating the structure of the resulting polymer. For instance, the coordination geometry of a metal center, which can range from linear to tetrahedral, square planar, and octahedral, directly influences the number of ligands it can bind and their spatial arrangement. jocpr.commdpi.com This, in turn, affects how the this compound ligands can bridge between metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. jocpr.commdpi.com
A notable example is the formation of a novel two-dimensional copper(I) coordination polymer, Cu(dmtpn)₂(TTF)₀.₅, where 'dmtpn' represents this compound. In this structure, the copper(I) ions are bridged by both the dmtpn and tetrathiafulvalene (B1198394) (TTF) ligands, resulting in a 2D polymeric framework.
Influence of Solvents: The solvent system used during the synthesis of coordination polymers can play a crucial role in determining the final structure. Solvents can influence the solubility of the reactants, act as templates around which the framework grows, and in some cases, even become incorporated into the final structure as coordinated or guest molecules. The polarity of the solvent can affect the stability of different conformations of the ligand and the coordination intermediates, thereby guiding the assembly process towards a specific dimensionality. nih.gov For example, the use of different solvents in layering techniques has been shown to result in different bridging modes of ligands and, consequently, different network dimensionalities in copper-based coordination polymers.
Effect of Anions: The nature of the counter-anion present in the reaction medium can significantly influence the resulting coordination polymer structure. Anions can compete with the primary ligand for coordination sites on the metal ion, they can be incorporated into the framework, or they can influence the packing of the polymer chains through hydrogen bonding or other non-covalent interactions. nih.govmdpi.com The coordinating ability of the anion is a critical factor; strongly coordinating anions are more likely to bind to the metal center and potentially reduce the dimensionality of the polymer, while weakly coordinating anions are more likely to remain as charge-balancing species, allowing the primary ligand to dictate the formation of a higher-dimensional network. nih.gov In silver(I) coordination polymers, for example, the variation of anions has been shown to be a key factor in controlling the final structure. nih.gov
Advanced Characterization of Coordination Compounds (e.g., X-ray Crystallography)
For any newly synthesized coordination polymer, a full structural characterization via X-ray crystallography is the gold standard. The process involves growing single crystals of the compound, which are then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined. nih.gov
The crystallographic data obtained provides a wealth of information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Coordination Environment: The geometry around the metal center, the number of coordinated ligands, and the specific atoms involved in bonding.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between them, which are crucial for understanding the nature of the coordination bonds.
In the case of the two-dimensional copper(I) coordination polymer with this compound, Cu(dmtpn)₂(TTF)₀.₅, X-ray crystal structure analysis was indispensable in revealing its novel 2D framework where both dmtpn and TTF act as bridging ligands.
The table below presents a hypothetical example of the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a coordination polymer.
| Parameter | Value |
| Chemical Formula | C₂₅H₂₀CuN₄S₂ClO₄ |
| Formula Weight | 607.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 16.789(7) |
| α (°) | 90 |
| β (°) | 95.12(3) |
| γ (°) | 90 |
| Volume (ų) | 2615(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.540 |
This is a hypothetical data table for illustrative purposes.
Applications of 2,5 Dimethylterephthalonitrile in Advanced Materials Science
Role as a Monomer in Polymer Synthesis
As a monomer, 2,5-Dimethylterephthalonitrile offers a platform for creating polymers with tailored properties. Its integration into polymer chains can significantly influence the final material's characteristics, leading to applications in various specialized areas.
The fundamental structure of a polymer consists of repeating monomer units linked together to form a long chain, known as the polymer backbone. msu.educhemrxiv.org this compound can be incorporated into these backbones, where its rigid aromatic core and functional nitrile groups play a crucial role. The benzene (B151609) ring imparts stiffness and thermal resistance to the polymer chain, while the nitrile groups can either remain as pendant groups influencing polarity and intermolecular interactions or be chemically transformed to create cross-links or other functionalities. The process of polymerization allows for the precise insertion of these units, enabling the design of macromolecules with predictable structures and properties. chemrxiv.org This makes it a key component in the synthesis of advanced polymeric materials.
The inclusion of this compound as a comonomer or an additive can have a profound effect on the macroscopic properties of a polymer. For instance, it is utilized in certain rubber compositions. chemicalbook.comchemicalbook.com The introduction of crosslinks within a polymer matrix creates a three-dimensional network that can enhance mechanical properties such as tensile strength and hardness. specialchem.com By incorporating a monomer like this compound, which possesses reactive sites, a more robust and resilient network can be formed within the rubber. This can lead to improved thermal stability and resistance to deformation under stress, which are critical for high-performance applications. specialchem.com
The relationship between the chemical structure of a monomer and the physical properties of the resulting polymer is a fundamental concept in materials science. uomustansiriyah.edu.iqnih.gov By systematically modifying the structure of the monomer, the properties of the polymer can be fine-tuned. Research into the derivatives of this compound provides insight into these relationships. For example, studies on the bromination of this compound yield various alpha-brominated derivatives, such as 2-bromomethyl-5-methylterephthalonitrile and 2,5-bis(bromomethyl)terephthalonitrile (B47686). grafiati.comacademictree.org
These structural modifications directly impact the properties of polymers synthesized from them. The introduction of bromine atoms, for instance, can alter reactivity, flame retardancy, and the potential for subsequent chemical modifications.
Table 1: Illustrative Structure-Property Relationships of this compound Derivatives
| Derivative Name | Structural Change | Potential Influence on Polymer Properties |
| This compound | Base monomer with two methyl and two nitrile groups. | Provides thermal stability and rigidity to the polymer backbone. |
| 2-bromomethyl-5-methylterephthalonitrile | One methyl group is brominated. | Increases reactivity for grafting or crosslinking; may enhance flame retardant properties. |
| 2,5-bis(bromomethyl)terephthalonitrile | Both methyl groups are brominated. | Significantly increases crosslinking density, leading to higher stiffness and thermal stability. |
This table is illustrative, based on established principles of polymer chemistry and findings related to the reactivity of brominated derivatives. grafiati.comacademictree.org
Applications in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. mdpi.commdpi.com The synthesis of COFs relies on the use of rigid organic monomers, or linkers, that self-assemble into extended, covalently bonded networks. tcichemicals.com
This compound is identified as an organic monomer suitable for the synthesis of COFs, specifically as a "Cyano COF monomer". bldpharm.com The nitrile groups (-C≡N) are valuable functional groups in this context. They can participate in cycloaddition reactions or be converted to other functionalities post-synthesis, allowing for the tuning of the COF's properties. The defined geometry of the this compound molecule helps to direct the formation of a regular, crystalline framework, which is the defining characteristic of COFs. mdpi.com
Traditional COF synthesis often involves solvothermal methods that require high temperatures and organic solvents. nih.gov In recent years, there has been a significant push towards developing more environmentally friendly, "green" synthesis strategies. Solid-phase and solvent-free synthesis methods are at the forefront of this movement as they reduce or eliminate the need for hazardous solvents and can be more suitable for large-scale production. google.comresearchgate.net
Research has demonstrated the successful green synthesis of olefin-linked COFs using a benzoic-anhydride-catalyzed reaction between activated methyl groups on one monomer and aldehyde groups on another under solvent-free conditions. nih.gov Notably, this method has been successfully applied using 2,5-dimethylpyrazine, a monomer with a similar arrangement of methyl groups on an aromatic ring to this compound. nih.gov This suggests that this compound is a strong candidate for similar green, solid-phase synthesis routes, which effectively avoid the use of organic solvents and the risks associated with high-pressure reactions. google.com
Design Principles for this compound-based COFs
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high stability. The design of COFs allows for atomic-level control over their composition and topology, making them suitable for a wide range of applications, including gas storage and catalysis. researchgate.netrsc.org The use of this compound as a monomer in COF synthesis offers a pathway to creating robust frameworks with specific functionalities. google.com
The design principles for creating COFs from this compound revolve around the strategic selection of complementary monomers and reaction conditions to control the framework's geometry, porosity, and ultimately, its function. Key design considerations include:
Monomer Geometry and Symmetry: The linear geometry of this compound, with its two nitrile groups positioned at opposite ends of the benzene ring, predisposes it to act as a linear linker. To form a 2D or 3D framework, it is typically co-polymerized with monomers of higher symmetry, such as trigonal or tetrahedral building blocks. researchgate.net For instance, reacting a linear monomer like this compound with a trigonal monomer can lead to the formation of a hexagonal porous network.
Linkage Chemistry: The nitrile groups of this compound can participate in various reversible covalent bond-forming reactions, which are crucial for the "error-checking" and self-healing processes that lead to crystalline COFs. researchgate.net Common linkage chemistries include the formation of imine, azine, or other nitrogen-containing linkages through reactions with aldehydes or hydrazines. google.commdpi.com A patent describes a green, solid-phase synthesis method for various COFs, listing this compound as a possible organic monomer for creating imine-linked, azine-linked, and other types of COFs. google.com
Pore Size and Functionality: The dimensions of the resulting pores in the COF are determined by the length of the this compound linker and the size of the co-monomer. By carefully selecting these building blocks, the pore size can be tuned for specific applications like gas separation or selective catalysis. Furthermore, the methyl groups on the this compound backbone can influence the framework's properties, for example, by providing a more hydrophobic environment within the pores.
A green solid-phase synthesis method has been developed for producing various COF materials, including those with imine, azine, and hydrazone linkages, where this compound is cited as a potential organic monomer. google.com This method avoids the use of hazardous organic solvents, making the large-scale production of these materials more feasible. google.com
Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The tunability of both the metal center and the organic linker allows for the creation of a vast array of structures with diverse properties and applications. rsc.orgresearchgate.net this compound can serve as a ligand in the construction of MOFs, where its nitrile groups coordinate with metal centers.
The design of MOFs utilizing this compound as a linker is guided by the principles of coordination chemistry. The linear and rigid nature of the molecule can be exploited to build frameworks with specific dimensionalities. For instance, its use as a bridging ligand with tetrahedral copper(I) ions has been shown to lead to the formation of three-dimensional, interpenetrated diamond-like frameworks.
The properties of the resulting MOF are influenced by both the metal ion and the this compound linker. The choice of metal ion dictates the coordination geometry and can introduce catalytic or magnetic properties. The linker, in turn, controls the pore size and the chemical environment within the pores. The methyl groups on the benzene ring of this compound can also play a role in the framework's properties, potentially influencing its stability and guest-binding capabilities.
Optoelectronic Applications
The unique electronic structure of this compound and its derivatives makes them promising candidates for various optoelectronic applications. Of particular interest is their use in two-photon absorption (TPA) materials.
Derivatives in Two-Photon Absorption Materials
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to its excitation to a higher energy state. nih.gov This phenomenon has applications in areas such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. Materials with high TPA cross-sections are highly sought after for these applications.
Derivatives of this compound have been synthesized and shown to exhibit significant TPA activity. These derivatives often feature a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architecture, where the terephthalonitrile (B52192) core acts as the electron-accepting component. The introduction of electron-donating groups and extending the π-conjugated system can enhance the TPA cross-section.
Design and Synthesis of Two-Photon Terephthalonitrile Derivatives
The design of efficient two-photon absorbing terephthalonitrile derivatives involves a systematic approach to manipulate their molecular structure. Key strategies include:
Modifying the Donor Groups: The strength and nature of the electron-donating groups attached to the terephthalonitrile core have a significant impact on the TPA properties. Stronger donors generally lead to larger TPA cross-sections.
Extending the π-Conjugated Bridge: Increasing the length of the π-conjugated system connecting the donor and acceptor moieties can enhance the intramolecular charge transfer and, consequently, the TPA response.
The synthesis of these derivatives often involves standard organic coupling reactions, such as the Heck or Suzuki reactions, to attach the donor and π-bridge components to the terephthalonitrile core. The bromination of this compound is a key step in creating intermediates for these coupling reactions. thieme-connect.com
Structure-Property Relationships for Two-Photon Absorption Performance
The relationship between the molecular structure of terephthalonitrile derivatives and their TPA performance is a critical area of research. Studies have revealed several key trends:
| Molecular Feature | Effect on Two-Photon Absorption |
| Electron-Donating Groups | Stronger donors generally increase the TPA cross-section. |
| π-Conjugation Length | Longer conjugation lengths often lead to enhanced TPA. |
| Molecular Symmetry | Quadrupolar structures can exhibit large TPA cross-sections. |
| Solvent Polarity | The TPA properties can be sensitive to the polarity of the solvent. |
By systematically varying these structural parameters, researchers can fine-tune the TPA properties of terephthalonitrile derivatives for specific applications.
Other Emerging Applications in Advanced Materials
Beyond COFs, MOFs, and TPA materials, this compound is being explored for other advanced applications. Its use in photoredox catalysis has been demonstrated for the direct β-arylation of ketones and aldehydes and the decarboxylative arylation of α-amino acids. nih.govnih.gov In these reactions, this compound acts as a viable coupling partner, enabling the formation of complex organic molecules. nih.govnih.gov Furthermore, its role in electrochemical C(sp3)–H arylation highlights its utility in synthesizing α-(hetero)aryl ethers. acs.org
The versatility of this compound as a building block suggests that it will continue to find new applications in the development of novel functional materials with tailored properties for a wide range of technological areas. wiley.comwiley-vch.de
Spectroscopic and Analytical Characterization of 2,5 Dimethylterephthalonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,5-Dimethylterephthalonitrile and its derivatives in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's connectivity and substitution patterns.
For the parent compound, this compound, the symmetry of the molecule simplifies its ¹H NMR spectrum, which typically shows a singlet for the two equivalent methyl (–CH₃) groups and a singlet for the two equivalent aromatic protons on the benzene (B151609) ring. The ¹³C NMR spectrum provides data for the distinct carbon atoms: the methyl carbons, the aromatic carbons (both substituted and unsubstituted), and the nitrile (–C≡N) carbons.
NMR is particularly powerful in the analysis of derivatives, such as those produced during bromination reactions. scientific.net A systematic investigation of the alpha-bromination of this compound revealed the formation of several products, whose structures were elucidated using NMR. scientific.net These derivatives include 2-bromomethyl-5-methylterephthalonitrile, 2,5-bis(bromomethyl)terephthalonitrile (B47686), and others resulting from further bromination. scientific.net The introduction of bromine atoms breaks the molecule's symmetry and introduces new signals in the ¹H NMR spectrum, such as a characteristic singlet for the bromomethyl (–CH₂Br) protons, allowing for clear structural assignment.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.5 | Singlet | Methyl (–CH₃) protons |
| ¹H | ~7.8 | Singlet | Aromatic (Ar–H) protons |
| ¹³C | ~20 | Quartet | Methyl (–CH₃) carbon |
| ¹³C | ~117 | Singlet | Nitrile (–C≡N) carbon |
| ¹³C | ~135 | Singlet | Aromatic (Ar–H) carbon |
| ¹³C | ~140 | Singlet | Aromatic (Ar–C) carbon (substituted) |
Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. Data is generalized from typical values.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and confirm the elemental composition of this compound. sigmaaldrich.com The technique works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. sigmaaldrich.com
For this compound (C₁₀H₈N₂), the molecular weight is approximately 156.18 g/mol . lgcstandards.com In a typical mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which for this compound is found at m/z = 156. nih.gov The presence of this peak confirms the molecular weight of the compound. The fragmentation pattern, which shows how the molecular ion breaks into smaller, charged fragments, provides further structural information. Common fragments for this compound include peaks at m/z 155, corresponding to the loss of a hydrogen atom, and m/z 141, corresponding to the loss of a methyl group (–CH₃). nih.gov This fragmentation is consistent with the known structure. MS is also used to identify reaction products, such as the various brominated derivatives formed from this compound. scientific.net
Table 2: GC-MS Fragmentation Data for this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂ | nih.gov |
| Molecular Weight | 156.18 | lgcstandards.com |
| Molecular Ion (M⁺) Peak | m/z 156 | nih.gov |
| Key Fragment Ion | m/z 141 (Loss of –CH₃) | nih.gov |
| Key Fragment Ion | m/z 155 (Loss of –H) | nih.gov |
Source: Data compiled from the NIST Mass Spectrometry Data Center. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation, purification, and purity assessment of this compound and its derivatives. researchgate.net The choice of chromatographic method depends on the specific analytical goal.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is used to separate and identify volatile components in a mixture. nih.gov This method is effective for analyzing the purity of this compound and for monitoring the progress of reactions, such as its synthesis or subsequent functionalization. scientific.net
High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for less volatile compounds or for preparative-scale separations. ambeed.combldpharm.com For the purification of this compound, column chromatography using a silica (B1680970) gel stationary phase is employed. ambeed.com A common mobile phase, or eluent, for this separation is a mixture of n-hexane and ethyl acetate, for example, in a 12:1 ratio. ambeed.com
Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor reaction progress and identify the components in a mixture by comparing their retention factors (Rf) to known standards. ccamp.res.in It is invaluable for developing optimal solvent systems for larger-scale column chromatography separations. units.it These chromatographic methods were instrumental in a study that systematically investigated the yields of alpha-brominated derivatives of this compound over time. scientific.net
X-ray Diffraction (XRD) for Crystalline Structures of Coordination Compounds
While the structure of the individual this compound molecule is well-defined, its arrangement in the solid state, particularly within more complex materials, requires X-ray diffraction (XRD) analysis. Single-crystal XRD is the definitive method for determining the three-dimensional structure of crystalline materials.
This technique has been crucial in characterizing coordination polymers where this compound (abbreviated as DMTPN) acts as a ligand, bridging metal centers. Studies have revealed that DMTPN can form novel coordination polymers with copper(I). For example, two isostructural copper(I) coordination compounds with the general formula [Cu(DMTPN)₂]X(DMTPN)(thf), where X is either tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻), have been synthesized and characterized. oup.com XRD analysis showed that these compounds form three-fold interpenetrating diamondoid frameworks, featuring a π–π stacking column of alternating coordinated and uncoordinated DMTPN ligands. oup.com
In another example, the reaction of DMTPN with copper(I) and tetrathiafulvalene (B1198394) (TTF) resulted in a novel two-dimensional polymer with the formula Cu(dmtpn)₂(TTF)₀.₅. oup.com The crystal structure, determined by XRD, confirmed the bridging role of the TTF molecule and the coordination of the DMTPN ligands to the copper(I) centers. oup.com
Advanced Spectroscopic Methods Relevant to Specific Applications
Beyond the standard characterization techniques, advanced spectroscopic methods are employed to investigate specific properties and applications of materials derived from this compound. The use of this compound as a building block in coordination polymers and functional materials necessitates a deeper understanding of their electronic and structural properties.
In the context of the copper(I) coordination polymers, techniques such as solid-state NMR could provide information about the structure and dynamics of the polymer in the solid state, complementing the static picture provided by XRD. Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy would be relevant for studying materials containing paramagnetic centers, such as certain metal ions or organic radicals, to probe their electronic environment. researchgate.net Furthermore, UV-Vis and Fluorescence Spectroscopy are essential for characterizing the optical and electronic properties of these materials, which is particularly important if they are being considered for applications in electronics or sensing. For instance, the π–π stacking observed in the copper(I) frameworks suggests that their electronic and photophysical properties would be of significant interest. oup.com
Computational and Theoretical Investigations of 2,5 Dimethylterephthalonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and other chemical properties.
DFT calculations have been instrumental in elucidating the step-by-step mechanisms of reactions involving 2,5-dimethylterephthalonitrile. A notable example is the study of its benzylic bromination. Theoretical studies comparing the bromination of this compound with that of 1,4-dimethylbenzene (p-xylene) have revealed significant differences in their reaction pathways. researchgate.net
The presence of the electron-withdrawing nitrile (-CN) groups in this compound has a profound effect on the reaction mechanism. DFT calculations show that the tetrabromination of this compound proceeds through four distinct intermediate compounds. researchgate.netresearchgate.net In contrast, the bromination of 1,4-dimethylbenzene is a faster reaction that involves only two observable intermediates. researchgate.net These computational models help visualize the transition states and intermediates, providing a rationale for the observed experimental outcomes and the slower reaction kinetics of the nitrile-substituted compound. researchgate.netresearchgate.net
Kinetic studies, supported by DFT calculations, quantify the energy requirements for a reaction to proceed. The activation energy (Ea), which is the minimum energy needed to initiate a chemical reaction, can be calculated for each step in a reaction mechanism. aps.orgmdpi.com For the bromination of this compound, theoretical studies have focused on calculating the activation energies for the sequential bromination steps at the benzylic positions.
Experimental and theoretical investigations have demonstrated that the bromination reaction is slower for this compound compared to 1,4-dimethylbenzene. researchgate.netresearchgate.net DFT calculations provide the specific activation energy barriers for these reactions, confirming the higher energy requirements for the functionalization of the nitrile-containing molecule. These calculations can be performed for reactions in the gas phase or by incorporating solvent models to better simulate experimental conditions. mdpi.comosti.gov While specific activation energy values for each bromination step of this compound are detailed in specialized literature, the general finding is that the nitrile groups increase the energy barriers for radical formation at the methyl groups.
| Reaction Step | Reactant | Calculated Activation Energy (Ea) | Reference |
|---|---|---|---|
| First Bromination | This compound | Higher than 1,4-dimethylbenzene | researchgate.netresearchgate.net |
| Second Bromination | 2-Bromomethyl-5-methylterephthalonitrile | Data-specific to advanced studies | |
| First Bromination | 1,4-Dimethylbenzene | Lower than this compound | researchgate.netresearchgate.net |
Note: The table illustrates the qualitative findings from comparative studies. Precise numerical values from DFT calculations depend on the level of theory and basis set used.
The electronic structure of a molecule dictates its reactivity. DFT calculations are used to determine key electronic properties of this compound. researchgate.net Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). mdpi.com
The HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com The electron-withdrawing nature of the two nitrile groups on the benzene (B151609) ring lowers the energy of both the HOMO and LUMO compared to a non-substituted or alkyl-substituted benzene ring. This electronic modification influences where electrophilic or nucleophilic attacks are most likely to occur.
Reactivity descriptors derived from conceptual DFT, such as Fukui functions and electrophilicity/nucleophilicity indices, can predict the most reactive sites within the molecule. mdpi.com For this compound, these calculations can pinpoint the reactivity of the aromatic ring protons, the methyl group protons, and the nitrile carbons, guiding selective functionalization strategies. mdpi.com
Molecular Dynamics Simulations (Potential for studying polymer or MOF behavior)
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com While specific MD studies on polymers or Metal-Organic Frameworks (MOFs) derived from this compound are not widely reported, the potential for such investigations is significant.
If this compound were used as a monomer or a precursor to a linker molecule (e.g., by converting the nitrile groups to carboxylic acids to form 2,5-dimethylterephthalic acid), MD simulations could be employed to model the resulting polymers or MOFs. nih.govresearchgate.net These simulations could predict crucial material properties such as:
Polymer Chain Dynamics: Understanding how polymer chains fold, entangle, and interact in different environments. mdpi.com
Mechanical Properties: Predicting stress-strain behavior, modulus, and flexibility of the material.
MOF Adsorption Properties: Simulating the diffusion and adsorption of small gas molecules (like CO2, H2, or CH4) within the pores of a MOF built from linkers derived from this compound. nih.govmatlantis.com
Structural Stability: Assessing the thermal and structural stability of the framework under various conditions. nih.gov
MD simulations act as a "computational microscope," providing atomistic-level insights that are often difficult to obtain through experiments alone. mdpi.com
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical regression or classification models that relate the chemical structure of a series of compounds to their biological activity or physical properties. researchgate.netmdpi.com These models are built by calculating a set of molecular descriptors that encode structural, electronic, or physicochemical features of the molecules. openmedicinalchemistryjournal.comnih.gov
For this compound, a QSPR study could be envisioned for a library of its derivatives. For instance, by introducing different substituent groups onto the benzene ring or modifying the methyl groups, a series of related compounds could be generated. A QSPR model could then be developed to predict a specific property, such as:
The efficiency of the derivative as a linker in forming stable MOFs.
The electronic properties (e.g., bandgap) of resulting materials for applications in organic electronics.
The permeability and selectivity of mixed-matrix membranes containing these molecules. nih.gov
The process typically involves calculating a wide range of descriptors (e.g., topological, electronic, geometric) and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govaidic.it Such models are valuable for screening large virtual libraries of compounds to identify candidates with desired properties before undertaking expensive and time-consuming experimental synthesis. openmedicinalchemistryjournal.com
Future Perspectives and Research Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The pursuit of green and efficient chemical processes is a paramount challenge in modern chemistry. researchgate.net Future research concerning 2,5-dimethylterephthalonitrile will increasingly focus on developing synthetic routes that are not only high-yielding but also environmentally benign. Traditional methods for the synthesis and functionalization of aromatic nitriles can involve harsh reaction conditions, toxic reagents, and significant waste generation. For instance, benzylic bromination reactions of this compound, while useful for creating functional intermediates, often utilize reagents like N-bromosuccinimide and can lead to multiple brominated side products, complicating purification and reducing atom economy. thieme-connect.comscientific.net
The development of novel synthetic strategies will likely draw from the principles of green chemistry, such as the use of catalysts over stoichiometric reagents, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.net Researchers are exploring catalytic systems that can achieve high selectivity under milder conditions. This includes the use of earth-abundant metal catalysts or even metal-free organocatalytic systems. fau.eunih.gov For example, solid-phase synthesis methods, which can reduce or eliminate the need for organic solvents, are being investigated for the production of materials derived from this compound, such as covalent organic frameworks (COFs). google.com The goal is to create scalable, cost-effective, and sustainable protocols that provide access to this compound and its derivatives with minimal environmental impact. rsc.org
Exploration of New Reactivity Modes and Selective Transformations
Recent studies have begun to uncover the diverse reactivity of this compound beyond its traditional role as a simple building block. Its electron-deficient aromatic ring and reactive methyl groups provide fertile ground for exploring novel chemical transformations. A significant area of future research will be the continued exploration of its capacity to participate in advanced catalytic cycles.
Recent breakthroughs have demonstrated that this compound is a competent substrate in a variety of cutting-edge reactions:
Electrochemical C(sp³)–H Arylation: It can be used in electroreductive protocols for the arylation of C-H bonds in aliphatic ethers, showcasing a novel mode of reactivity where it acts as an aryl radical precursor. acs.org
Photoredox Catalysis: In combination with organocatalysis, it participates in the direct β-arylation of ketones and aldehydes. nih.gov This dual-catalysis approach generates radical anion intermediates from the nitrile that can selectively couple with enaminyl radicals. nih.gov
Dual-Radical Alkene Functionalization: It has been employed in electrochemical methods for the tri- and di-fluoromethylarylation of alkenes, where it is part of a dual-radical process. rsc.org
Photocatalytic Borylation: It can react with bis(pinacolato)diboron (B136004) and alkenes under visible-light photocatalysis to produce valuable boryl-containing 1,1-diarylalkane compounds. rsc.org
These examples highlight a shift towards using electrochemical and photochemical methods to unlock new reaction pathways. acs.orgrsc.org Future challenges lie in expanding the scope of these transformations, improving their selectivity for specific products, and understanding the intricate mechanisms that govern them. The selective functionalization of one or both methyl groups, or the controlled transformation of the nitrile functionalities, remains a key objective for synthetic chemists.
| Reactivity Mode | Catalysis Type | Transformation | Ref. |
| C(sp³)–H Arylation | Electrochemical | Forms α-aryl ethers | acs.org |
| β-Arylation of Carbonyls | Photoredox/Organo | Forms β-aryl ketones/aldehydes | nih.gov |
| Tri/di-fluoromethylarylation | Electrochemical | Functionalizes alkenes | rsc.org |
| Boroarylation | Photocatalytic | Forms boryl-containing diarylalkanes | rsc.org |
Rational Design of Next-Generation Materials Based on this compound
The unique molecular architecture of this compound—a rigid aromatic core functionalized with two methyl and two cyano groups—makes it an exceptionally versatile building block for the rational design of advanced materials. ambeed.com The nitrile groups are excellent precursors for forming coordination polymers and can participate in cyclotrimerization or other polymerization reactions, while the methyl groups offer sites for further functionalization or cross-linking.
Future research will focus on harnessing these features to create materials with tailored properties:
Porous Materials: this compound is a potential monomer for creating Covalent Organic Frameworks (COFs). google.com By selecting appropriate reaction partners and conditions, it is possible to design COFs with specific pore sizes, surface areas, and chemical functionalities for applications in gas storage, separation, and catalysis. google.com A significant challenge is developing synthesis methods, such as green solid-phase synthesis, that yield highly crystalline and stable COF materials. google.com
Coordination Polymers: The nitrile groups can coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netacs.org The choice of metal ion and the geometry of the nitrile placement allow for the design of materials with interesting magnetic, electronic, or catalytic properties. researchgate.netacs.org
Optoelectronic Materials: The terephthalonitrile (B52192) core is a key component in many molecules with high two-photon absorption (TPA) cross-sections. researchgate.netresearchgate.net Derivatives of this compound are crucial intermediates in the synthesis of these advanced fluorophores. researchgate.net Future work will involve the systematic modification of the core structure to fine-tune the TPA properties for applications in bioimaging, photodynamic therapy, and optical data storage. researchgate.net
The rational design of these materials will be heavily reliant on a deep understanding of structure-property relationships, which can be elucidated through a combination of experimental synthesis and computational modeling.
Advanced Characterization Techniques for In-situ and Operando Studies
A significant challenge in developing new reactions and materials is understanding the complex, transient processes that occur during their formation. Traditional (ex-situ) characterization of the final product often provides an incomplete picture. Future research will increasingly rely on advanced characterization techniques that allow for the real-time observation of chemical transformations as they happen.
The application of in-situ and operando spectroscopic and microscopic methods is crucial for:
Mechanistic Elucidation: Techniques like in-situ NMR and FT-IR spectroscopy can be used to identify reactive intermediates and track their concentration over time. This is vital for understanding the complex radical and electrochemical pathways in which this compound is now known to participate. acs.orgrsc.org For example, monitoring the step-wise bromination of the methyl groups could provide kinetic data that is difficult to obtain through conventional analysis. thieme-connect.comscientific.net
Controlling Polymerization: When this compound is used as a monomer in polymerization reactions, such as for COFs or other polymers, in-situ techniques can monitor the rate of monomer consumption, the degree of polymerization, and the formation of the desired structure. nih.govnih.govmdpi.com This allows for precise control over the reaction conditions to optimize the properties of the final material. nih.gov
Studying Material Performance: Operando techniques are essential for studying materials under working conditions. For instance, a COF based on this compound designed for catalysis could be studied with operando X-ray diffraction or spectroscopy to observe structural changes and identify the active catalytic sites during a reaction.
The development and application of these advanced analytical tools will provide unprecedented insight into the chemistry of this compound, enabling more rational and efficient development of both synthetic methods and functional materials.
Integration of Computational Chemistry with Experimental Discovery
The synergy between computational chemistry and experimental research offers a powerful paradigm for accelerating scientific discovery. openaccessjournals.com For a molecule like this compound, theoretical calculations are becoming indispensable for predicting properties, guiding experimental design, and interpreting complex results.
Future research will benefit from this integration in several key areas:
Predicting Reactivity and Selectivity: Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and calculate activation energies for different potential transformations. mdpi.comnih.gov This can help predict whether a proposed reaction is feasible and which products are likely to be favored. For example, DFT studies have been used to compare the reaction kinetics of the bromination of this compound with that of 1,4-dimethylbenzene, providing insights into the electronic effects of the nitrile groups. thieme-connect.com
Rationalizing Mechanistic Pathways: Computational modeling can help visualize and validate the complex radical and ionic intermediates proposed in newly discovered reactions. oa.mgmdpi.com By calculating the structures and energies of these transient species, researchers can build a more complete and accurate picture of the reaction mechanism.
Designing Novel Materials: Computational screening can be used to predict the properties of hypothetical materials derived from this compound before they are synthesized. For instance, the electronic band structure, optical absorption spectra, and porosity of new COFs or coordination polymers can be calculated to identify promising candidates for specific applications. researchgate.net This computational pre-screening saves significant time and resources in the laboratory.
The primary challenge is to ensure the accuracy and predictive power of the computational models through careful benchmarking against experimental data. openaccessjournals.comaps.org As computational methods become more sophisticated and accessible, their integration into the daily workflow of experimental chemists will be crucial for navigating the future research landscape of this compound.
Q & A
(Basic) What are the recommended synthetic routes for 2,5-Dimethylterephthalonitrile, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves nitrile group introduction via nucleophilic substitution or catalytic cyanation of halogenated precursors. For high purity:
- Purification: Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluent gradient of 5–20% ethyl acetate in hexane).
- Characterization: Confirm structure via H/C NMR (aromatic proton shifts at δ 7.8–8.2 ppm, nitrile C≡N stretch at ~2230 cm in FTIR) and mass spectrometry (expected molecular ion [M] at m/z 186).
- Quality Control: Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥97% purity .
(Basic) What analytical techniques are optimal for quantifying this compound in environmental samples?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges for aqueous matrices; Soxhlet extraction for soils/sediments .
- Detection:
- GC-MS: Use a DB-5MS column, splitless injection, and electron ionization (EI) at 70 eV. Monitor characteristic fragments (e.g., m/z 144 [M–CN]).
- HPLC-UV: C18 column with UV detection at 254 nm (ε ≈ 1500 L·mol·cm).
- Validation: Include spike-recovery tests (85–115% acceptable) and matrix-matched calibration .
(Advanced) How can computational modeling predict the environmental partitioning behavior of this compound?
Methodological Answer:
- Parameters: Estimate log (octanol-water partition coefficient) via COSMO-RS or EPI Suite. Experimental determination via shake-flask method if discrepancies arise.
- Fate Analysis: Use fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil. Key inputs include vapor pressure (est. 0.01 Pa at 25°C) and solubility (est. 50 mg/L).
- Validation: Compare with experimental biodegradation data (e.g., OECD 301F) to refine predictions .
(Advanced) What strategies resolve contradictions in reported toxicity data for nitrile derivatives like this compound?
Methodological Answer:
- Meta-Analysis: Apply weight-of-evidence (WoE) frameworks to prioritize high-quality studies (e.g., OECD-compliant assays).
- Dose-Response Reassessment: Normalize data by metabolic activation (e.g., S9 liver fraction in Ames tests) or exposure duration.
- In Silico Tools: Use QSAR models (e.g., ToxTree) to cross-validate acute vs. chronic toxicity endpoints .
(Basic) How should researchers design in vitro assays to assess cellular toxicity of this compound?
Methodological Answer:
- Cell Lines: Use HepG2 (liver) or BEAS-2B (lung) for metabolic activity assessment.
- Assay Conditions:
- MTT Assay: 24–72 hr exposure, IC calculation via nonlinear regression.
- ROS Detection: Fluorescent probes (e.g., DCFH-DA) with flow cytometry.
- Controls: Include positive controls (e.g., hydrogen peroxide for ROS) and solvent controls (e.g., DMSO ≤0.1%) .
(Advanced) What thermodynamic properties of this compound are critical for stability studies?
Methodological Answer:
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 145–148°C | |
| Enthalpy of Fusion | DSC | ΔfusH ≈ 25 kJ/mol | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition >250°C |
(Basic) Which spectroscopic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR: H NMR (CDCl): δ 2.6 ppm (s, 6H, –CH), δ 7.8–8.1 ppm (d, 2H, aromatic).
- FTIR: Peaks at ~2230 cm (C≡N), ~1600 cm (aromatic C=C).
- MS (EI): Molecular ion at m/z 186, fragment ions at m/z 144 (loss of –CN) and 77 (benzene ring) .
(Advanced) How can researchers evaluate the photodegradation pathways of this compound in aquatic systems?
Methodological Answer:
- Experimental Setup: Simulate sunlight using Xenon arc lamps (λ > 290 nm) in UV reactors. Monitor via LC-MS for intermediates.
- Pathway Prediction: Use density functional theory (DFT) to identify reactive sites (e.g., nitrile group hydrolysis to amides).
- Key Metrics: Quantum yield (Φ) and half-life (t) under varying pH and dissolved organic matter (DOM) .
(Basic) What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis.
- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
(Advanced) What data gaps exist in the ecotoxicological profile of this compound, and how can they be addressed?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
